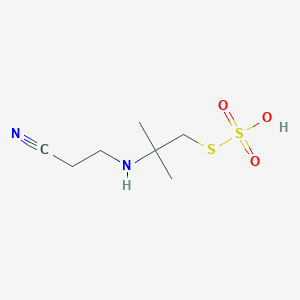
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is a chemical compound with the molecular formula C6H12N2O3S2 It contains a secondary amine, a nitrile group, a hydroxyl group, and a sulfuric acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate derivative under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, primary amines, and substituted thiosulfate compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-Aminoethyl)propyl hydrogen thiosulfate
- S-(2-Cyanoethyl)propyl hydrogen thiosulfate
- S-(2-Methyl)propyl hydrogen thiosulfate
Uniqueness
S-(2-((2-Cyanoethyl)amino)-2-methyl)propyl hydrogen thiosulfate is unique due to the presence of both a nitrile group and a secondary amine in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
23545-62-2 |
|---|---|
Fórmula molecular |
C7H14N2O3S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
2-(2-cyanoethylamino)-2-methyl-1-sulfosulfanylpropane |
InChI |
InChI=1S/C7H14N2O3S2/c1-7(2,9-5-3-4-8)6-13-14(10,11)12/h9H,3,5-6H2,1-2H3,(H,10,11,12) |
Clave InChI |
DUDYCTFOKLFKCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSS(=O)(=O)O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

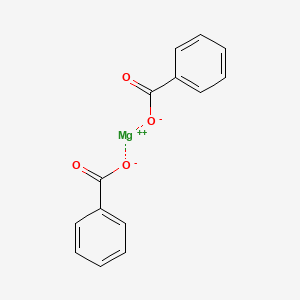
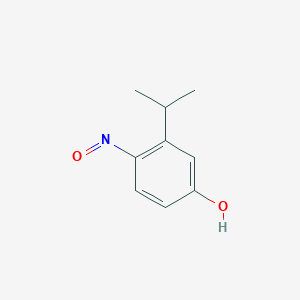
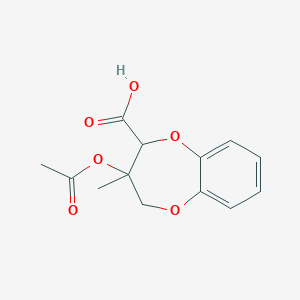
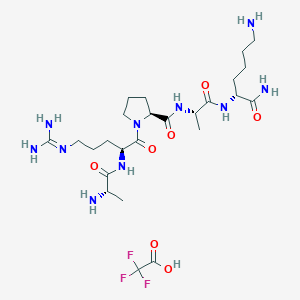
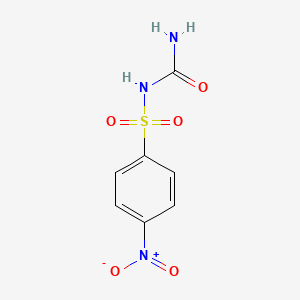

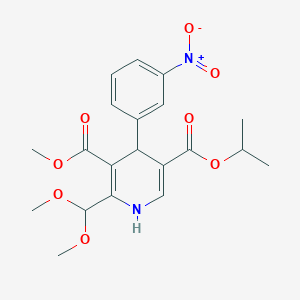
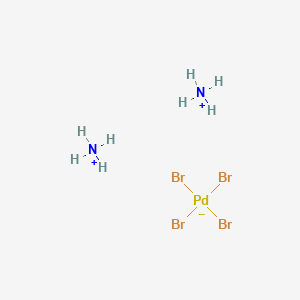
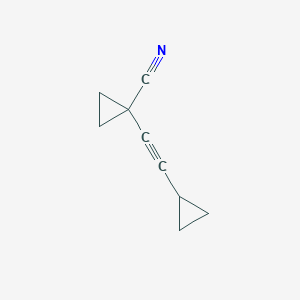
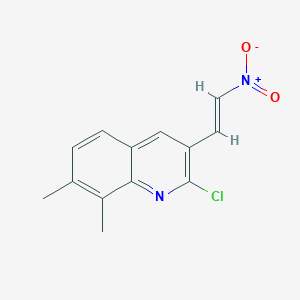
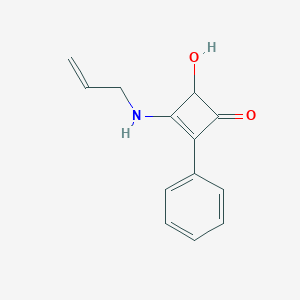
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
